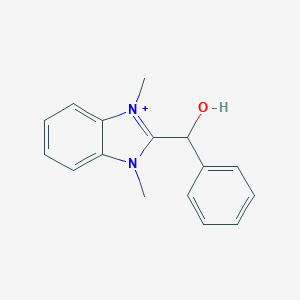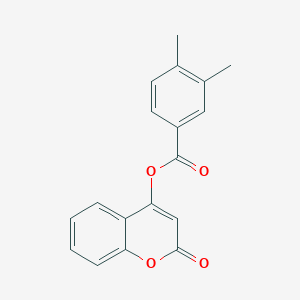![molecular formula C18H21NO4 B252679 [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid, also known as Mepacrine, is a synthetic drug that belongs to the class of aminoalkyl ethers. It was first synthesized in the early 1930s and has been widely used for various scientific research applications. Mepacrine has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
Wirkmechanismus
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid exerts its pharmacological effects by inhibiting various enzymes and processes in the body. It has been found to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Inhibition of platelet aggregation: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to inhibit platelet aggregation, making it a valuable tool in the treatment of thrombotic disorders.
2. Inhibition of histamine release: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to inhibit histamine release, making it a valuable tool in the treatment of allergic reactions.
3. Inhibition of DNA synthesis: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to inhibit DNA synthesis, making it a valuable tool in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Wide range of pharmacological effects: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid exhibits a wide range of pharmacological effects, making it a valuable tool for researchers in various fields.
2. Low cost: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is relatively inexpensive, making it accessible to researchers with limited budgets.
Some of the limitations include:
1. Limited solubility: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has limited solubility in water, making it difficult to administer in certain experimental settings.
2. Non-specific effects: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid exhibits non-specific effects on various enzymes and processes in the body, making it difficult to isolate its specific pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid, including:
1. Development of more specific [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid analogs: Researchers could develop more specific analogs of [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid that exhibit a narrower range of pharmacological effects, making it easier to isolate their specific effects.
2. Investigation of [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid's effects on epigenetic regulation: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to inhibit histone deacetylases, enzymes that regulate gene expression. Further research could investigate [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid's effects on epigenetic regulation.
3. Investigation of [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid's effects on the gut microbiome: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to exhibit anti-microbial activity against various bacteria. Further research could investigate [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid's effects on the gut microbiome and its potential as a treatment for gut dysbiosis.
In conclusion, [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is a synthetic drug that has been widely used in scientific research for various applications. It exhibits a wide range of pharmacological effects, making it a valuable tool for researchers in various fields. Further research is needed to investigate its specific effects and potential as a treatment for various disorders.
Synthesemethoden
The synthesis of [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid involves several steps, starting with the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with 2-methoxyphenylethylamine to form 2-(2-methoxyphenyl)ethyl-1,3-dimethylimidazolinium chloride. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid to form [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid.
Wissenschaftliche Forschungsanwendungen
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been widely used in scientific research for various applications, including:
1. Anti-cancer research: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory research: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
3. Anti-microbial research: [4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has been found to exhibit anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-17-5-3-2-4-15(17)10-11-19-12-14-6-8-16(9-7-14)23-13-18(20)21/h2-9,19H,10-13H2,1H3,(H,20,21) |
InChI-Schlüssel |
JPMTWXNLCRIMDH-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1CC[NH2+]CC2=CC=C(C=C2)OCC(=O)[O-] |
SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)OCC(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1CC[NH2+]CC2=CC=C(C=C2)OCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)


![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)